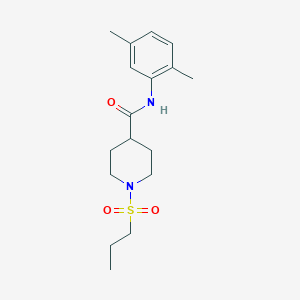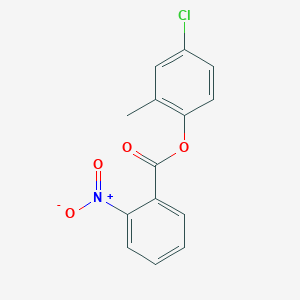![molecular formula C20H21N5O2 B5594691 N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5594691.png)
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader category of chemical entities known for their potential in various fields of medicinal chemistry and materials science due to their complex molecular frameworks. These compounds often exhibit a range of biological activities which make them subjects of interest for drug development and other applications.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep organic reactions, starting from base heterocyclic skeletons which are then functionalized with various substituents through reactions like cyclocondensation, acetylation, and nucleophilic substitution (Saxena et al., 2011). These processes are carefully designed to introduce specific functional groups at predetermined positions on the core structure.
Molecular Structure Analysis
The molecular structure is characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, molecular conformations, and the presence of intra- and intermolecular interactions, such as hydrogen bonding, which significantly influence the compound's properties and reactivity (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactivity patterns include the ability to undergo further functionalization, participate in coupling reactions, or serve as key intermediates in the synthesis of more complex molecules. The presence of multiple functional groups enables a diverse range of chemical transformations, contributing to the versatility of these compounds in synthetic chemistry.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under various conditions. These properties are influenced by the molecular structure and the nature of functional groups present in the compound.
Chemical Properties Analysis
Chemical properties include acidity or basicity (pKa values), reactivity towards nucleophiles or electrophiles, and the stability of the compound under different conditions. These properties are determined by the functional groups present and their arrangement within the molecule. The pKa values, for instance, provide insights into the compound's ionization behavior in solution, which is essential for predicting its behavior in biological systems or in different stages of chemical syntheses (Duran & Canbaz, 2013).
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyltetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-22-23-24-25(14)18-8-6-15(7-9-18)11-20(26)21-12-16-10-17-4-2-3-5-19(17)27-13-16/h2-9,16H,10-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHWUGNSUKRHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)CC(=O)NCC3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)
![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)
![ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5594625.png)
![7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5594631.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)
![ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate](/img/structure/B5594637.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5594645.png)
![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)



![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)